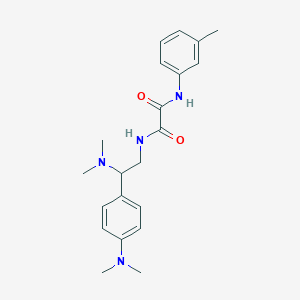
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a compound that falls within the realm of heterocyclic chemistry, an area with significant implications for drug discovery and materials science. Research on similar compounds has shown a variety of applications, from acting as potent antagonists to specific receptors to serving as building blocks for more complex chemical entities.
- In the context of medicinal chemistry, compounds like the pyridazinone derivative have been explored for their potential as histamine H₃ receptor antagonists. Such compounds have shown promise due to their good drug-like properties and in vivo activity, highlighting their relevance in the development of new therapeutic agents (Babu G. Sundar et al., 2011).
Catalysis and Polymerization
Magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, similar in structural concept to the query compound, have been synthesized and shown to catalyze the ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. This research underscores the utility of such compounds in polymer chemistry, where they can lead to advancements in biodegradable polymer production (Yang Wang et al., 2012).
Nucleic Acid Interaction
Cu(II) complexes with tridentate ligands, bearing resemblance in complexity and potential interaction capability to 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, have been studied for their DNA binding propensity and nuclease activity. Such studies are crucial for understanding the interaction between small molecules and biological macromolecules, which has implications for drug design and the development of therapeutic agents (Pankaj Kumar et al., 2012).
Synthesis of Heterocycles
Research on compounds structurally related to the query compound has provided efficient methodologies for synthesizing various heterocycles, which are core structures in many pharmaceuticals and agrochemicals. For instance, Pt-catalyzed cyclization and migration reactions have been employed to synthesize indolizines, pyrrolones, and indolizinones, demonstrating the versatility of such compounds in organic synthesis (Cameron R. Smith et al., 2007).
Antimicrobial and Anticancer Activity
New derivatives featuring pyridine units, akin to the core structure of the query compound, have been synthesized and evaluated for their antibacterial and anticancer activities. This research highlights the potential of such compounds in addressing global health challenges by providing new avenues for the development of antimicrobial and anticancer therapies (Jian‐Bing Liu et al., 2007).
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-5-2-3-6-15(13)22-12-17(21)20-10-8-14(11-20)23-16-7-4-9-18-19-16/h2-7,9,14H,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXBQEIPAWHQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2554425.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2554426.png)
![N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2554428.png)
![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2554429.png)


![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone](/img/structure/B2554434.png)
![ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2554435.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2554436.png)


![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2554445.png)